3-[(4-Chlorobenzyl)oxy]benzoyl chloride
Overview
Description
Scientific Research Applications
Acylation of Azaindoles
3-[(4-Chlorobenzyl)oxy]benzoyl chloride has been utilized in the acylation of azaindoles, specifically at the C-3 position. The process explores the attachment of acetyl chloride, benzoyl chloride, and chloromethyl oxalate, yielding promising results when an excess of AlCl(3) in CH(2)Cl(2) is used, followed by the addition of an acyl chloride at room temperature. This indicates its significance in the modification of azaindoles, potentially altering their chemical and pharmacological properties (Zhang et al., 2002).
Synthesis of Benzyl and Benzoyl Substituted Oxime-phosphazenes
The compound has been involved in the synthesis of benzyl and benzoyl substituted oxime-phosphazenes. These syntheses provide a pathway for generating hexa and pentasubstituted compounds, demonstrating the compound's role in creating complex molecular structures with potential applications in various chemical domains, including medicinal chemistry and materials science (Çil et al., 2006).
Homogeneous Acylation of Cellulose
The compound is instrumental in the homogeneous acylation of cellulose in the synthesis of cellulose benzoates. Utilizing ionic liquids as a reaction medium, it enables the acylation of dissolved cellulose with benzoyl chlorides, paving the way for the creation of cellulose derivatives with a wide range of substitution degrees. This process has significant implications for the production of cellulose-based materials with tailor-made properties (Zhang et al., 2009).
Catalytic Generation of Chlorine Radicals
The compound has a role in the catalytic generation of chlorine radicals, essential in C(sp3)-H cross-coupling processes. This application is crucial in the field of synthetic chemistry, offering a pathway for the direct arylation of cyclic and acyclic ethers under mild conditions, thus broadening the scope of direct C-H functionalization strategies (Shields & Doyle, 2016).
Safety and Hazards
While specific safety and hazard information for “3-[(4-Chlorobenzyl)oxy]benzoyl chloride” is not available in the sources I found, similar compounds like benzoyl chloride are known to be hazardous. They can cause severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDGGMGPOWDCHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.